Mephentermine (CAS 100-92-5) is a synthetic amphetamine derivative and an indirect-acting sympathomimetic amine widely utilized in cardiovascular pharmacology and forensic toxicology [1]. As a free base, it exists as a liquid with a boiling point of 82–83 °C (at 7 mmHg) and a pKa of 10.35, while its sulfate dihydrate salt (CAS 6190-60-9) presents as a highly water-soluble crystalline solid [2]. In research and industrial applications, mephentermine serves as a critical reference standard for World Anti-Doping Agency (WADA) S6 stimulant screening and as a benchmark vasopressor in hemodynamic models. Its primary pharmacological value lies in its ability to induce the release of norepinephrine, providing rapid positive inotropic effects and blood pressure stabilization without the severe reflex bradycardia associated with pure alpha-1 agonists[3].
Substituting mephentermine with closely related sympathomimetics like ephedrine, phenylephrine, or its primary metabolite phentermine compromises both analytical and pharmacological validity [1]. In forensic toxicology and doping control, mephentermine must be specifically quantified to distinguish its direct administration from phentermine exposure, as mephentermine uniquely undergoes N-demethylation in vivo[2]. In hemodynamic research models, mephentermine exhibits a distinct receptor activation profile; unlike the pure alpha-1 agonism of phenylephrine, which frequently induces reflex bradycardia, mephentermine provides mixed indirect alpha and beta stimulation[3]. This results in significantly faster recovery times from acute hypotension and superior maintenance of cardiac output, making generic substitution unviable for precise cardiovascular modeling and forensic verification.
In comparative models of spinal-induced hypotension, mephentermine demonstrates superior efficacy in restoring systolic blood pressure compared to standard alternatives. Intravenous administration of mephentermine (10 mg) resulted in a significantly higher intraoperative mean systolic blood pressure than both ephedrine (119.2 mmHg) and phenylephrine (117.62 mmHg)[1]. Furthermore, the average time required for recovery from hypotensive episodes was significantly shorter in the mephentermine cohort[1].
| Evidence Dimension | Intraoperative mean systolic blood pressure maintenance |
| Target Compound Data | Mephentermine (10 mg IV) achieved the highest mean systolic blood pressure and fastest recovery time. |
| Comparator Or Baseline | Ephedrine (119.2 mmHg) and Phenylephrine (117.62 mmHg). |
| Quantified Difference | Mephentermine provided statistically significant (p < 0.05) superiority in peak systolic pressure recovery and minimized time-to-recovery compared to both comparators. |
| Conditions | In vivo hypotensive recovery model following subarachnoid block. |
Researchers selecting vasopressors for acute hypotensive models should prioritize mephentermine for its superior speed of onset and sustained systolic pressure stabilization.
Mephentermine's indirect beta-adrenergic stimulation provides a distinct advantage over pure alpha-1 agonists like phenylephrine by preserving heart rate stability. In controlled hypotensive models, phenylephrine administration caused a statistically significant fall in heart rate and a higher incidence of reflex bradycardia [1]. Conversely, mephentermine maintained baseline heart rates effectively, requiring fewer secondary interventions for bradycardia [2].
| Evidence Dimension | Incidence of reflex bradycardia during blood pressure correction |
| Target Compound Data | Mephentermine maintained stable heart rates with minimal bradycardic episodes. |
| Comparator Or Baseline | Phenylephrine induced a statistically significant fall in heart rate and higher bradycardia incidence. |
| Quantified Difference | Phenylephrine required significantly more interventions for bradycardia, whereas mephentermine effectively preserved cardiac output. |
| Conditions | Intraoperative hemodynamic monitoring during spinal anesthesia. |
Mephentermine is the optimal choice for cardiovascular models where maintaining cardiac output and avoiding reflex bradycardia is critical.
The physical state and solubility of mephentermine dictate its procurement form. Mephentermine free base (CAS 100-92-5) is a liquid at room temperature (bp 82-83 °C at 7 mmHg) and is practically insoluble in water, making it suitable only for organic extractions or lipophilic formulations [1]. In contrast, mephentermine sulfate dihydrate (CAS 6190-60-9) is a stable crystalline solid (mp 215-217 °C) that provides high aqueous solubility (1 gram dissolves in 20 mL of water, yielding a 50 mg/mL solution) [1].
| Evidence Dimension | Aqueous solubility and physical state at 25°C |
| Target Compound Data | Mephentermine sulfate dihydrate: Crystalline solid, aqueous solubility of 50 mg/mL. |
| Comparator Or Baseline | Mephentermine free base: Liquid, practically insoluble in water. |
| Quantified Difference | The sulfate salt enables >50 mg/mL aqueous concentrations, whereas the free base requires organic solvents (alcohol/ether) for dissolution. |
| Conditions | Standard laboratory formulation and solution preparation. |
Buyers must specify the sulfate salt for aqueous IV formulations or physiological assays, while the free base is preferred for organic synthesis and lipophilic extractions.
In anti-doping analysis, mephentermine (a WADA S6 prohibited stimulant) must be analytically distinguished from its primary metabolite, phentermine. Because mephentermine undergoes in vivo N-demethylation to form phentermine, forensic laboratories cannot rely solely on phentermine detection to prove mephentermine abuse [1]. Procuring pure mephentermine as a certified reference material enables precise GC-MS/LC-MS retention time mapping and mass spectral deconvolution, which is required to confirm the presence of the parent N,α,α-trimethylphenethylamine structure [2].
| Evidence Dimension | Chromatographic retention and mass spectrometric identification |
| Target Compound Data | Mephentermine (parent drug) detection confirms specific S6 stimulant violation. |
| Comparator Or Baseline | Phentermine (metabolite) detection alone cannot distinguish between phentermine use and mephentermine abuse. |
| Quantified Difference | Mephentermine reference standards provide the specific m/z and retention time data required to definitively prove parent drug ingestion. |
| Conditions | WADA-compliant GC-MS/LC-MS forensic doping analysis. |
Forensic laboratories must procure pure mephentermine standards to accurately map its metabolic pathway and confirm specific S6 stimulant violations.
Mephentermine is essential as a certified reference material for GC-MS and LC-MS screening in sports doping control. Its procurement is required to detect WADA S6 stimulant violations and to analytically differentiate direct mephentermine abuse from the administration of its primary metabolite, phentermine[1].
In in vivo models of acute hypotension, mephentermine serves as a benchmark vasopressor. It is the preferred agent when researchers need to study rapid positive inotropic effects and systolic blood pressure recovery without the confounding variable of reflex bradycardia, which is commonly induced by pure alpha-1 agonists like phenylephrine [2].
Mephentermine is utilized as a parent compound in pharmacokinetic assays to study N-demethylation pathways. Researchers use it to map the enzymatic conversion of N,α,α-trimethylphenethylamine to phentermine via hepatic cytochrome P450 enzymes, providing a reliable model for amphetamine-class metabolism [3].
For laboratory applications requiring intravenous or aqueous delivery of a sympathomimetic, the procurement of mephentermine sulfate dihydrate is critical. Its high aqueous solubility (50 mg/mL) bypasses the need for organic solvents, ensuring compatibility with physiological buffers and in vitro assay media[4].
Irritant